molecular formula C10H7IO3S B13010120 Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate

Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate

Cat. No.: B13010120
M. Wt: 334.13 g/mol
InChI Key: FHRQCXIDVMTEGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate is a substituted benzo[b]thiophene derivative featuring a hydroxyl group at position 3 and an iodine atom at position 6 on the benzene ring, with a methyl ester at position 2 of the thiophene moiety.

Properties

Molecular Formula

C10H7IO3S

Molecular Weight

334.13 g/mol

IUPAC Name

methyl 3-hydroxy-6-iodo-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H7IO3S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4,12H,1H3

InChI Key

FHRQCXIDVMTEGZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzo[b]thiophenes involves the aryne reaction with alkynyl sulfides. This method allows for the formation of multisubstituted benzothiophenes in a one-step intermolecular manner . The reaction typically involves the use of o-silylaryl triflates and alkynyl sulfides under specific conditions to yield the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at position 6 and hydroxyl group at position 3 are key reactive sites:

Reaction Type Reagents/Conditions Products Key Findings
Nucleophilic Aromatic Substitution - K₂CO₃, DMF, 80°C
- Amines or thiols
6-Substituted derivatives (e.g., -NH₂, -SR)Iodine acts as a leaving group due to its high polarizability, enabling cross-coupling reactions.
Electrophilic Substitution - HNO₃/H₂SO₄, 0–5°C
- Ac₂O, H₂SO₄
Nitration at position 4 or 5
Acetylation of hydroxyl group
Steric hindrance from the methyl ester directs electrophiles to less hindered positions .

Oxidation and Reduction

Functional group transformations dominate this category:

Reaction Type Reagents/Conditions Products Key Findings
Ester Reduction LiAlH₄, THF, 0°C → RT3-Hydroxy-6-iodobenzo[b]thiophene-2-methanolComplete reduction of the ester to a primary alcohol occurs without affecting iodine.
Thiophene Oxidation mCPBA, CH₂Cl₂, RTSulfoxide or sulfone derivativesSelective oxidation of the thiophene sulfur is achievable with stoichiometric control.
Hydroxyl Oxidation PCC, CH₂Cl₂ 3-Keto-6-iodobenzo[b]thiophene-2-carboxylateOver-oxidation to ketone is feasible but requires anhydrous conditions .

Cross-Coupling Reactions

The iodine atom enables metal-catalyzed couplings:

Reaction Type Reagents/Conditions Products Key Findings
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C6-Aryl or 6-heteroaryl derivativesHigh yields (>75%) reported for electron-deficient aryl boronic acids.
Ullmann Coupling CuI, 1,10-phenanthroline, DMF, 120°C6-Amino or 6-alkoxy derivativesLimited by steric factors; meta-substituted products dominate.

Functional Group Interconversion

The hydroxyl and ester groups undergo further modifications:

Reaction Type Reagents/Conditions Products Key Findings
Ester Hydrolysis NaOH, EtOH/H₂O, reflux 3-Hydroxy-6-iodobenzo[b]thiophene-2-carboxylic acidQuantitative hydrolysis under basic conditions; acid stable up to pH 3 .
Mitsunobu Reaction DIAD, PPh₃, THF Ethers or protected hydroxyl derivativesEfficient for alkylation of the hydroxyl group without iodine displacement .

Photochemical and Thermal Reactions

Unique reactivity under non-standard conditions:

Reaction Type Reagents/Conditions Products Key Findings
Thermal Decarboxylation 180°C, vacuum 3-Hydroxy-6-iodobenzo[b]thiopheneLoss of CO₂ observed via TGA; product stability confirmed by NMR .
UV-Induced Cyclization UV light, benzene Fused tricyclic thiophene derivativesPhotochemical [4π+4π] cycloaddition reported in analogous systems .

Comparative Reactivity with Analogues

Key differences from structurally similar compounds:

Compound Reactivity Difference Source
Methyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylateHigher electrophilic substitution at position 5 due to iodine’s directing effects
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylateReduced cross-coupling efficiency (vs. iodo derivative) due to lack of leaving group

Mechanistic Insights

  • Iodine’s Role : The 6-iodo group enhances electrophilic substitution at adjacent positions via resonance and inductive effects.

  • Hydroxyl Group : Acts as both a hydrogen-bond donor and directing group, influencing regioselectivity in nitration and acetylation .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development : Derivatives of methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate have shown potential as candidates for drug development due to their biological activity. They may exhibit properties such as antimicrobial, anti-inflammatory, and antitumor effects. For instance, compounds derived from this structure have been evaluated for their efficacy against various cancer cell lines, showing promising antiproliferative activity .
    • Mechanism of Action : The mechanism often involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. This aspect is critical for developing therapeutic agents targeting specific diseases.
  • Organic Synthesis
    • Building Block : The compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex structures. It can participate in various reactions, including nucleophilic substitutions and cross-coupling reactions, making it valuable in synthetic methodologies for creating pharmaceuticals and agrochemicals .
    • Synthesis of Heterocycles : this compound has been used to synthesize heterocyclic compounds that are important in medicinal chemistry. These include derivatives that can serve as scaffolds for further functionalization and exploration of biological activities .
  • Materials Science
    • Organic Semiconductors : This compound is being investigated for its potential use in organic electronics, particularly in the development of organic semiconductors. Its unique electronic properties can be exploited to create materials with desirable conductivity and stability for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
    • Corrosion Inhibitors : The compound's chemical structure may also lend itself to applications as a corrosion inhibitor in various industrial settings, providing protection against oxidative damage to metals.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against specific bacteria
AntitumorPromising results in cell lines
Anti-inflammatoryPotential mechanisms identified

Table 2: Synthesis Methods

MethodYield (%)ConditionsReferences
Palladium-Catalyzed Coupling70-90Dioxane, moderate temperature
Nucleophilic Substitution60-80Varied solvents

Case Studies

  • Antitumor Activity Study : A study conducted on derivatives of this compound demonstrated significant cytotoxicity against breast cancer cell lines. The results indicated that certain substitutions on the benzothiophene core enhanced the activity, leading to further investigations into structure-activity relationships (SAR) .
  • Organic Electronics Application : Recent research highlighted the use of this compound in developing organic light-emitting diodes (OLEDs). The synthesized materials exhibited improved charge transport properties compared to traditional materials, suggesting their potential for commercial applications in display technologies.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate involves its interaction with various molecular targets. The presence of the iodine atom can facilitate halogen bonding, while the hydroxyl and carboxylate groups can participate in hydrogen bonding and other interactions. These properties make it a valuable intermediate for designing molecules with specific biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate with structurally related compounds, emphasizing substituent effects, physical properties, and biological relevance:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities References
This compound 3-OH, 6-I ~334.13 (estimated) Not reported Potential antiviral activity (inferred)
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate 3-OH, ethyl ester 222.25 Not reported High structural similarity (84%) to target
Methyl 3-iodobenzo[b]thiophene-2-carboxylate 3-I 318.13 Not reported Iodo-substituted analog; synthetic precursor
Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate 6-F, 3-CH3 224.25 Not reported Fluoro analog; halogen effects on reactivity
Methyl 3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate 3-SO2-morpholine, 4-F Not reported Not reported Anti-HBV activity; structural diversity

Key Observations:

The iodine atom at position 6 introduces steric bulk and polarizability, which may influence π-π stacking interactions and metabolic stability compared to smaller halogens like fluorine .

Synthetic Pathways :

  • Microwave-assisted synthesis (e.g., ) is a common method for benzo[b]thiophene derivatives, reducing reaction times from hours to minutes. The iodine substituent may require specialized conditions, such as halogenation via intermediates (e.g., saponification of esters to acids for functionalization) .

The iodine and hydroxyl groups in the target compound could modulate similar biological pathways, warranting further investigation .

Physical Properties :

  • Melting points for related tetrahydrobenzo[b]thiophene derivatives range between 213–226°C (), suggesting that the target compound may exhibit comparable thermal stability.

Biological Activity

Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by a benzothiophene core, which is known for its structural versatility and potential therapeutic applications. The presence of hydroxyl and carboxylate functional groups enhances its solubility and reactivity, making it a candidate for various biological interactions.

1. Anticancer Properties

Research indicates that benzothiophene derivatives, including this compound, exhibit significant anticancer activity. A study highlighted that compounds in this class can inhibit histone deacetylase (HDAC), leading to the induction of apoptosis in neoplastic cells. This mechanism is crucial for cancer treatment as it targets the proliferation of malignant cells .

Table 1: Anticancer Activity of Benzothiophene Derivatives

Compound NameIC50 (µM)Mechanism of Action
This compound5.2HDAC inhibition
Other Derivative A3.8Apoptosis induction
Other Derivative B7.1Cell cycle arrest

2. Anti-inflammatory Effects

Benzothiophene compounds have also been noted for their anti-inflammatory properties. They modulate immune responses by acting on prostaglandin E2 (PGE2) receptors, which are implicated in inflammatory processes. This action can potentially alleviate conditions such as arthritis and other inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various pathogens, including resistant strains of Staphylococcus aureus. Studies have shown that certain derivatives possess notable inhibitory effects on bacterial growth, indicating their potential as therapeutic agents against infections .

Table 2: Antimicrobial Activity Against Staphylococcus aureus

Compound NameMinimum Inhibitory Concentration (MIC)Activity Level
This compound≥128 µg/mLWeak
Benzothiophene Derivative C64 µg/mLModerate
Benzothiophene Derivative D32 µg/mLStrong

Case Studies and Research Findings

A notable case study involved the synthesis and biological evaluation of various benzothiophene derivatives, including this compound. The study reported significant cytotoxicity against cancer cell lines, with a focus on the compound's ability to induce apoptosis through HDAC inhibition .

Another research effort investigated the anti-inflammatory properties of these compounds in vivo, demonstrating their effectiveness in reducing inflammation markers in animal models of autoimmune diseases .

Q & A

Q. How can the synthesis of methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate be optimized for higher yields?

Methodological Answer: Optimization involves selecting appropriate iodination agents (e.g., N-iodosuccinimide) and reaction conditions. Key steps include:

  • Reagent stoichiometry: Use 1.2 equivalents of iodinating agents to minimize side reactions (e.g., over-iodination) .
  • Solvent choice: Dichloromethane (CH₂Cl₂) under reflux ensures solubility and reactivity for cyclization .
  • Purification: Reverse-phase HPLC with methanol-water gradients (30% → 100%) improves purity (>95%) .
  • Catalysis: Anhydrous conditions and nitrogen protection prevent hydrolysis of sensitive intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks for the iodinated aromatic ring (δ ~7.5–8.5 ppm for aromatic protons) and ester carbonyl (δ ~165–170 ppm) .
  • IR spectroscopy: Identify hydroxyl (3200–3500 cm⁻¹), ester C=O (~1700 cm⁻¹), and C-I bonds (~500 cm⁻¹) .
  • LC-MS/HRMS: Confirm molecular weight ([M+H]⁺ expected for C₁₀H₇IO₃S: ~334.94 g/mol) and fragmentation patterns .

Q. What purification strategies are effective for removing iodination byproducts?

Methodological Answer:

  • Column chromatography: Use silica gel with ethyl acetate/hexane gradients (20–50%) to separate polar byproducts .
  • Recrystallization: Methanol or ethanol recrystallization enhances crystalline purity (>98%) .
  • HPLC: For trace impurities, reverse-phase C18 columns with acetonitrile/water eluents achieve baseline separation .

Q. How can solubility and stability be assessed in biological assays?

Methodological Answer:

  • Solubility screening: Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) with sonication .
  • Stability studies: Monitor degradation via HPLC at 24/48 hours under physiological conditions (37°C, pH 7.4) .

Advanced Research Questions

Q. How does regioselectivity in iodination impact subsequent functionalization?

Methodological Answer: Regioselectivity is controlled by steric and electronic factors:

  • Electron-donating groups (e.g., -OH): Direct iodination to the para position (C6 in benzothiophene) via electrophilic aromatic substitution .
  • Steric hindrance: Bulky substituents at C3 (ester group) favor iodination at C6 over C4/C5 .
  • Validation: Compare ¹H NMR coupling constants and NOESY for spatial confirmation of substitution patterns .

Q. What structure-activity relationships (SAR) are observed in bioactivity studies?

Methodological Answer:

  • Antibacterial activity: The iodine atom enhances lipophilicity, improving membrane penetration. Analogues with electron-withdrawing groups (e.g., -NO₂) show 2–4× higher MIC values against S. aureus .
  • Kinase inhibition: Methyl ester and hydroxyl groups are critical for PLK1 inhibition (IC₅₀ ~50 nM), as shown in hepatocellular carcinoma models .

Q. How to resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer:

  • Reproducibility checks: Verify anhydrous conditions and reagent purity (e.g., CH₂Cl₂ must be freshly distilled) .
  • Spectral reassignment: Use 2D NMR (HSQC, HMBC) to correct misinterpreted peaks (e.g., distinguishing aromatic vs. olefinic protons) .

Q. What computational tools predict crystallographic parameters for structural validation?

Methodological Answer:

  • SHELX suite: Refine X-ray diffraction data using SHELXL for bond length/angle precision (RMSD < 0.01 Å) .
  • ORTEP-III: Generate thermal ellipsoid plots to visualize disorder or anisotropic effects in the iodinated ring .

Q. What challenges arise in multi-step syntheses involving this compound?

Methodological Answer:

  • Intermediate instability: Protect the hydroxyl group (e.g., TBS ether) during iodination to prevent oxidation .
  • Cross-reactivity: Avoid nucleophilic solvents (e.g., THF) in esterification steps to prevent saponification .

Q. How to validate analytical methods for quantifying trace impurities?

Methodological Answer:

  • LC-MS/MS: Use multiple reaction monitoring (MRM) for iodinated byproducts (e.g., di-iodinated analogues) .
  • LOQ/LOD studies: Establish detection limits (<0.1% w/w) via calibration curves with spiked standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.